methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate
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Overview
Description
Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate is a complex organic compound that features a pyrrole ring, a bromine substituent, and a glycinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the glycinate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate involves its interaction with specific molecular targets. The bromine substituent and the pyrrole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-{[5-chloro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate
- Methyl N-{[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate
- Methyl N-{[5-iodo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate
Uniqueness
Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Biological Activity
Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate is a complex organic compound with notable biological activities, particularly in the context of cancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H13BrN2O3, with a molecular weight of 337.17 g/mol. The compound features a pyrrole ring, a bromine atom, and a glycinate ester, which contribute to its unique reactivity and biological profile.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant anticancer properties . Its mechanism of action appears to involve the inhibition of cancer cell proliferation through various pathways.
The compound's biological activity is largely attributed to its structural components:
- Pyrrole Ring : Known for its role in various biological processes, the pyrrole moiety enhances the compound's interaction with biomolecules.
- Bromine Substituent : The presence of bromine often increases the compound's reactivity and can influence its binding affinity to target proteins.
Anticancer Activity
Research has shown that this compound can inhibit the growth of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (liver cancer) | 29 - 59 | Induces apoptosis via caspase activation |
MCF-7 (breast cancer) | 40 - 204 | Cell cycle arrest and apoptosis induction |
In HepG2 cells, treatment with this compound resulted in increased levels of pro-apoptotic proteins such as caspase-3 and Bax , while downregulating the anti-apoptotic protein Bcl-2 . This suggests a potential for therapeutic applications in treating liver cancer and possibly other malignancies .
Case Studies and Comparative Analysis
A comparative analysis with other similar compounds reveals that this compound shares structural similarities with several known anticancer agents. For example:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate | Contains bromine and pyrazole | Focused on pyrazole chemistry |
5-bromo-6-methyl-2-oxo-1,2-dihydropyridine | Dihydropyridine structure | Different biological activities |
4-bromo-5-(4-fluorophenyl)-1H-pyrazole | Pyrazole with fluorine substitution | Different electronic properties due to fluorine |
These comparisons highlight the unique aspects of this compound, particularly its dual functionality that may enhance its efficacy against specific cancer types .
Future Directions in Research
Further studies are warranted to elucidate the detailed mechanisms underlying the anticancer effects of this compound. Investigating its interactions at the molecular level could provide insights into optimizing its structure for enhanced biological activity.
Potential Therapeutic Applications
Given its promising activity against cancer cell lines, this compound may hold potential as a lead candidate for drug development in oncology. Future research should focus on:
- In Vivo Studies : Assessing efficacy and safety in animal models.
- Mechanistic Studies : Understanding the pathways involved in its anticancer effects.
Properties
Molecular Formula |
C14H13BrN2O3 |
---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
methyl 2-[(5-bromo-2-pyrrol-1-ylbenzoyl)amino]acetate |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-13(18)9-16-14(19)11-8-10(15)4-5-12(11)17-6-2-3-7-17/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
VWFUUHWGLKLRJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=CC(=C1)Br)N2C=CC=C2 |
Origin of Product |
United States |
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